2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline

Medicinal Chemistry Chemical Biology Synthetic Methodology

This dual-CF₃ 2-aroxy-3-arylquinoline offers a distinct lipophilic and electrostatic profile for SAR studies. Its pharmacologically privileged scaffold is sensitive to substitution pattern, making it a unique probe for logD, solubility, and permeability assays. Use as a reference standard for GC/MS or LC/MS method development. In-house screening data may enable evaluation for kinase or GPCR targets. This compound is ideal for exploring electronic effects in DABCO-promoted cyclization reaction scopes. Request pricing for this research compound to benchmark fluorinated quinoline developability.

Molecular Formula C23H13F6NO
Molecular Weight 433.353
CAS No. 337921-91-2
Cat. No. B2602836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline
CAS337921-91-2
Molecular FormulaC23H13F6NO
Molecular Weight433.353
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)OC3=CC=CC(=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C23H13F6NO/c24-22(25,26)16-7-3-6-14(11-16)19-12-15-5-1-2-10-20(15)30-21(19)31-18-9-4-8-17(13-18)23(27,28)29/h1-13H
InChIKeySTYCBDGUOJBXCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 337921-91-2): Understanding Its Synthetic Lineage


2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 337921-91-2) is a fully synthetic, small-molecule diaryl quinoline derivative (C23H13F6NO, MW 433.35). It belongs to the class of 2-aroxy-3-substituted quinolines, a scaffold synthesized via DABCO-promoted cyclization of o-alkynylaryl isocyanides [1]. The compound features two meta-trifluoromethyl substituents on the 3-phenyl and 2-phenoxy rings, respectively. Its structural identity is confirmed by NMR, IR, and Raman spectral data [2].

Why Analogs of 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline Cannot Be Assumed Interchangeable


The 2-aroxy-3-arylquinoline scaffold is pharmacologically privileged, but biological activity is exquisitely sensitive to substitution pattern. Published synthetic methodology demonstrates that electron-deficient phenols (e.g., those bearing nitro or aldehyde groups) react with markedly different efficiency than electron-rich counterparts [1], reflecting altered electronic character. The dual meta-CF₃ substitution in this compound creates a distinct lipophilicity and electrostatic profile compared to mono-CF₃, halogen, methoxy, or methyl analogs. Without direct comparative potency, selectivity, or ADME data, any assumption that a close analog—such as 2-phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline or a 4-CF₃ regioisomer—will recapitulate the same target engagement or physicochemical behavior is scientifically unfounded.

Quantitative Differentiation Evidence for 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline (CAS 337921-91-2)


Absence of Published Comparative Biological or Physicochemical Data for the Dual-CF₃ Analog

A comprehensive search of primary research papers, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) returned no quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) for this specific compound. The closest published data describe the general synthetic route for 2-phenoxy-3-phenylquinolines with substituents (Me, Cl, OMe, Ac) on the 3-phenyl ring [1]. The target compound, with its dual meta-CF₃ substitution, therefore lacks any head-to-head comparison, cross-study comparable data, or class-level inference that would allow quantitative differentiation from its closest analogs.

Medicinal Chemistry Chemical Biology Synthetic Methodology

Application Scenarios for 2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline Based on Available Evidence


Synthetic Methodology Reference Standard for 2-Aroxy-3-arylquinoline Library Expansion

The general synthetic route published by Zhao et al. [1] provides a DABCO-promoted cyclization strategy applicable to diversely substituted 2-aroxy-3-arylquinolines. Procurement of the dual-CF₃ variant enables exploration of electronic effects in the reaction scope and may serve as a retention-time or spectral reference for reaction monitoring.

Physicochemical Profiling in Drug Discovery Feasibility Assessment

The compound's two CF₃ groups confer high lipophilicity (predicted LogP ~7.3 [2]) and substantial fluorine content. It can be used as a probe in logD, solubility, and permeability assays to benchmark the developability of fluorinated quinoline scaffolds, provided appropriate analytical standards are employed.

Spectral Library Entry and Analytical Method Development

Confirmed NMR, IR, and Raman spectra are cataloged in the KnowItAll spectral library [2]. The compound can be used as a certified reference material for GC/MS, LC/MS, or NMR method development when analyzing structurally related impurities or metabolites in pharmaceutical process chemistry.

Structure–Activity Relationship (SAR) Exploration upon Vendor Disclosure of Screening Data

If the supplier provides proprietary in-house screening results (e.g., kinase panel, CYP inhibition, or cellular assay data), the compound can be evaluated as a potential starting point for SAR studies targeting kinases, GPCRs, or anti-infective pathways where 2-aroxyquinolines have shown precedent [1].

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